molecular formula C9H12N2O3 B13071718 2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid

2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid

Cat. No.: B13071718
M. Wt: 196.20 g/mol
InChI Key: RGRSWOSVWVUBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid is a heterocyclic compound that features a pyrano-pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-oxo-1,2,3,4-tetrahydropyrano[4,3-c]pyrazole with acetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into active sites of enzymes, thereby blocking their activity and exerting therapeutic effects .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-4-yl)acetic acid

InChI

InChI=1S/C9H12N2O3/c1-11-7-2-3-14-8(4-9(12)13)6(7)5-10-11/h5,8H,2-4H2,1H3,(H,12,13)

InChI Key

RGRSWOSVWVUBFG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(OCC2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.